Cas no 515872-98-7 (Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate)

Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate is a specialized thiophene derivative featuring both cyanoacetyl and phenyl substituents, making it a valuable intermediate in organic synthesis. Its structure combines a reactive cyanoacetamide group with a phenyl-substituted thiophene core, enabling applications in heterocyclic chemistry and pharmaceutical research. The ester functionality enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, including potential therapeutic agents, due to its ability to participate in condensation and cyclization reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. Suitable for research and development, it offers a balance of stability and reactivity for advanced chemical applications.
Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate structure
515872-98-7 structure
Product Name:Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate
CAS No:515872-98-7
MF:C15H12N2O3S
MW:300.332382202148
MDL:MFCD03759463
CID:4714895
Update Time:2025-08-05

Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate
    • methyl 2-(2-cyanoacetamido)-5-phenylthiophene-3-carboxylate
    • Oprea1_262188
    • BBL016982
    • STK438557
    • ST50942228
    • R7859
    • methyl 2-(2-cyanoacetylamino)-5-phenylthiophene-3-carboxylate
    • methyl 2-[(2-cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate
    • Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate
    • MDL: MFCD03759463
    • Inchi: 1S/C15H12N2O3S/c1-20-15(19)11-9-12(10-5-3-2-4-6-10)21-14(11)17-13(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18)
    • InChI Key: INORVDFGOYFVEK-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC)C=C1C1C=CC=CC=1)NC(CC#N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 439
  • Topological Polar Surface Area: 107

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Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:515872-98-7)Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate
Order Number:A1164161
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:21
Price ($):291.0
Email:sales@amadischem.com

Additional information on Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate

Introduction to Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate (CAS No. 515872-98-7)

Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate, identified by its CAS number 515872-98-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both cyanoacetyl and amino functional groups, along with the aromatic phenylthiophene core, makes this molecule a promising candidate for further exploration in drug discovery and material innovation.

The structural features of Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate contribute to its unique chemical properties. The cyanoacetyl group introduces a polar and electron-withdrawing nature, which can influence the compound's reactivity and interactions with biological targets. On the other hand, the amino group provides a site for hydrogen bonding and further functionalization, enhancing its potential as a building block in medicinal chemistry. The aromatic phenylthiophene core offers stability and tunability, making it suitable for various applications in both pharmaceuticals and advanced materials.

In recent years, there has been growing interest in thiophene derivatives due to their role as key intermediates in the synthesis of bioactive molecules. Research has demonstrated that these compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate suggests that it may possess similar therapeutic potential. Furthermore, its structural complexity allows for modifications that can tailor its biological activity towards specific targets.

The synthesis of Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyanoacetyl group typically involves cyanation reactions or the use of cyanoacetic acid derivatives, while the incorporation of the amino group can be achieved through aminolysis or reduction of nitrile groups. The final step often involves coupling reactions to attach the < strong >phenylthiophene strong > moiety, which requires careful selection of coupling agents and catalysts to ensure high yield and purity.

The compound's applicability extends beyond pharmaceuticals into the realm of materials science. Thiophene derivatives are known for their electronic properties, making them valuable in the development of organic semiconductors, conductive polymers, and light-emitting diodes (LEDs). The presence of multiple functional groups in Methyl 2-(< strong >Cyanoacetyl strong >)< strong > amino strong >-5-< strong > phenylthiophene strong >-3-carboxylate could enhance its utility in these applications by providing additional sites for interaction with other materials or for further chemical modification.

In conclusion, Methyl 2-(< strong >Cyanoacetyl strong >)< strong > amino strong >-5-< strong > phenylthiophene strong >-3-carboxylate (CAS No. 515872-98-7) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features, including the < strong > cyanoacetyl strong > and < strong > amino strong > groups, along with the aromatic < strong > phenylthiophene strong > core, make it a valuable intermediate for drug discovery and material innovation. As research continues to uncover new applications for thiophene derivatives, compounds like Methyl 2-(< strong > Cyanoacetyl strong >)< strong > amino strong >-5-< strong > phenylthiophene strong >-3-carboxylate are likely to play an increasingly important role in advancing scientific and technological progress.

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Amadis Chemical Company Limited
(CAS:515872-98-7)Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate
A1164161
Purity:99%
Quantity:1g
Price ($):291.0
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